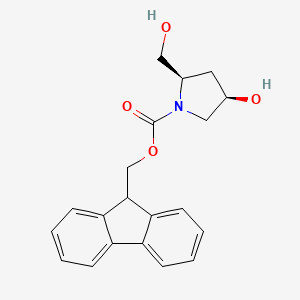

(2S,4R)-(9H-fluoren-9-yl)methyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2S,4R)-(9H-fluoren-9-yl)methyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate” is a chemical compound. It is also known as “(2S,4R)-1-Boc-4-hydroxy-2-(hydroxymethyl)pyrrolidine”, “N-(tert-Butoxycarbonyl)-trans-4-hydroxy-L-prolinol”, and "N-Boc-trans-4-hydroxy-L-prolinol" . It is a type of pyrrolidine carboxylic acid .

Molecular Structure Analysis

The molecular formula of this compound is C10H19NO4 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The hydroxyl and hydroxymethyl groups are attached to the pyrrolidine ring .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . Its melting point ranges from 82.0 to 87.0°C . It is soluble in chloroform .Scientific Research Applications

Organic Synthesis Applications

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound , is extensively used to protect hydroxy groups during the synthesis of complex organic molecules. This protective group is particularly advantageous due to its stability under both acidic and basic conditions, allowing for selective deprotection. Gioeli and Chattopadhyaya (1982) demonstrated its utility in the synthesis of nucleic acid fragments, highlighting its compatibility with various other protecting groups and its ease of removal without affecting sensitive functional groups (Gioeli & Chattopadhyaya, 1982).

Materials Science Research

In materials science, diphenylfluorene-based polymers have been synthesized for their inherent properties, such as high thermal stability and solubility in organic solvents. These polymers are useful for creating transparent, flexible films and have applications in electronics and optics due to their favorable thermal and mechanical properties. The work of Hsiao et al. (1999) is a notable example, where aromatic polyamides containing bulky fluorenylidene groups were prepared, showing potential for advanced material applications (Hsiao, Yang, & Lin, 1999).

Pharmaceutical Development

This compound's structure is utilized in the development of novel therapeutic agents. For instance, Wang et al. (2001) described the synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores. These inhibitors, designed using the structural information of the neuraminidase active site, demonstrated potent inhibitory activity, underscoring the compound's relevance in antiviral drug development (Wang et al., 2001).

Future Directions

properties

IUPAC Name |

9H-fluoren-9-ylmethyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c22-11-13-9-14(23)10-21(13)20(24)25-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19,22-23H,9-12H2/t13-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXXARDQPGZAJU-ZIAGYGMSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@H]1CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-(9H-fluoren-9-yl)methyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2996168.png)

![2-Chloro-N-[3-(cyclopropylmethyl)-2-oxo-1,3-benzoxazol-6-yl]propanamide](/img/structure/B2996169.png)

![ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2996170.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2996172.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2996185.png)

![2-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2996190.png)